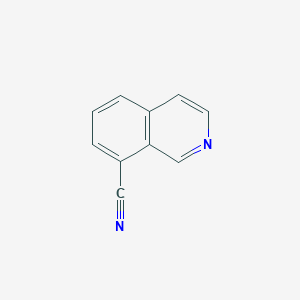

Isoquinoline-8-carbonitrile

概要

説明

Isoquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H6N2 . It is used as a starting reagent in the syntheses of imidazo [5,1-a]isoquinolines and also as an intermediate in organic syntheses . It appears as a yellow solid .

Molecular Structure Analysis

Isoquinoline-8-carbonitrile belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Chemical Reactions Analysis

Quinoline and its derivatives, including Isoquinoline-8-carbonitrile, can react with acids to produce salts . They are recognized as weak tertiary bases and their reactions are analogous to pyridine . They may participate in electrophilic and nucleophilic substitution processes .

Physical And Chemical Properties Analysis

Isoquinoline-8-carbonitrile is a yellow solid . It has a molecular weight of 154.17 . The compound is considered to have typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .

科学的研究の応用

Medicinal Chemistry: Anticancer Applications

Isoquinoline derivatives, including Isoquinoline-8-carbonitrile , have been extensively studied for their anticancer properties. They are known to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, certain isoquinoline compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication in rapidly dividing cancer cells .

Organic Synthesis: Building Blocks for Complex Molecules

In synthetic organic chemistry, Isoquinoline-8-carbonitrile serves as a versatile building block for the synthesis of complex organic molecules. Its nitrile group can undergo various reactions, such as hydrolysis and reduction, to form carboxylic acids and amines, respectively, which are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals .

Green Chemistry: Sustainable Synthesis

The synthesis of quinoline derivatives, including Isoquinoline-8-carbonitrile , has seen advancements in green chemistry approaches. These methods aim to reduce environmental impact by minimizing waste and avoiding the use of hazardous solvents and reagents. Techniques such as microwave-assisted synthesis and solvent-free reactions are examples of such sustainable practices .

Photocatalysis: Environmental Remediation

Isoquinoline-8-carbonitrile: and its derivatives can be used in photocatalytic processes, which are beneficial for environmental remediation. These compounds can generate reactive species under light irradiation that can degrade organic pollutants in water and air, thus contributing to pollution control .

Material Science: Electronic Materials

Quinoline compounds have electronic properties that make them suitable for use in the development of organic electronic materialsIsoquinoline-8-carbonitrile , with its extended π-conjugated system, can be utilized in the design of organic semiconductors and light-emitting diodes (LEDs) .

Biochemistry: Enzyme Inhibition

In biochemistry, Isoquinoline-8-carbonitrile is explored for its potential to act as an enzyme inhibitor. By binding to the active sites of enzymes, it can modulate their activity, which is a valuable trait for the development of new drugs for diseases where enzyme regulation is therapeutic .

Pharmacology: Antimicrobial and Antiviral Agents

The structural motif of Isoquinoline-8-carbonitrile is found in many pharmacologically active compounds. Its derivatives are being investigated for antimicrobial and antiviral activities, including potential treatments for diseases like tuberculosis and COVID-19 .

Analytical Chemistry: Chromatographic Studies

Isoquinoline-8-carbonitrile: can be used as a standard or a reagent in chromatographic studies to help identify and quantify similar compounds in complex mixtures. Its distinct chemical properties allow for its use in various analytical techniques, including HPLC and GC-MS .

Safety And Hazards

When handling Isoquinoline-8-carbonitrile, it is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation and remove all sources of ignition .

将来の方向性

Quinoline and its derivatives, including Isoquinoline-8-carbonitrile, have attracted the interest of researchers due to their wide variety of applications . They are being analyzed in multifold architectures of the bioactive compound . Therefore, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

特性

IUPAC Name |

isoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNNHPZBZRHNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475912 | |

| Record name | Isoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline-8-carbonitrile | |

CAS RN |

362606-11-9 | |

| Record name | Isoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

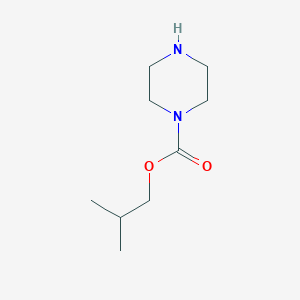

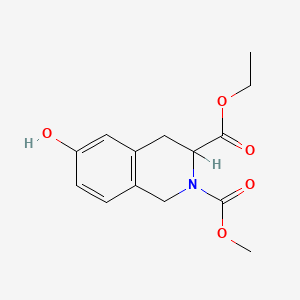

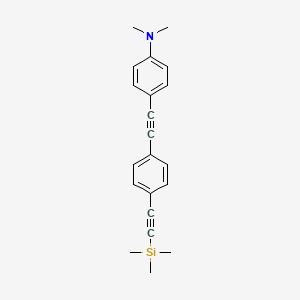

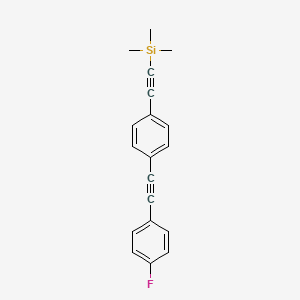

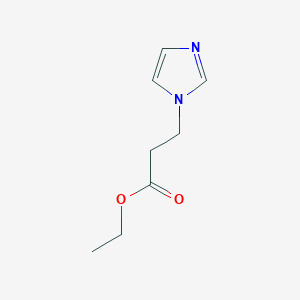

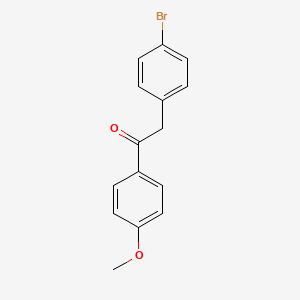

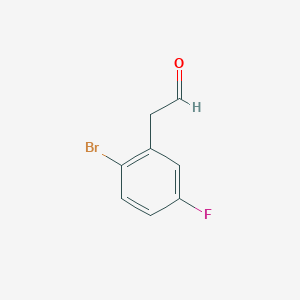

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Have Isoquinoline-8-carbonitrile derivatives shown efficacy against any specific pests?

A2: Yes, several newly synthesized Isoquinoline-8-carbonitrile derivatives were tested for their insecticidal activity against the cotton aphid Aphis gossypii. [] The study revealed that these compounds exhibited varying degrees of toxicity towards both nymph and adult aphids. Notably, some derivatives demonstrated comparable or even superior efficacy to the commercial insecticide acetamiprid, highlighting their potential for pest control applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)